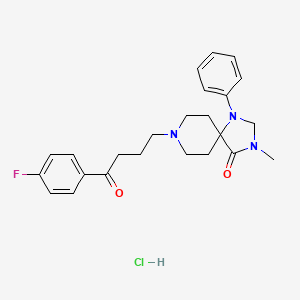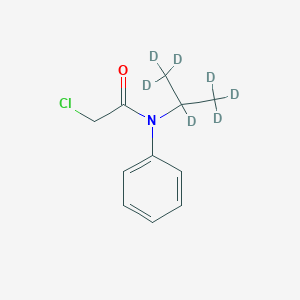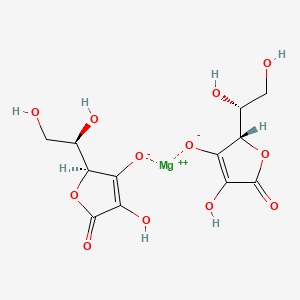
(+)-Magnesium L-ascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Magnesium L-ascorbate is a magnesium salt of L-ascorbic acid, commonly known as vitamin C. This compound combines the antioxidant properties of L-ascorbic acid with the essential mineral magnesium, which plays a crucial role in numerous physiological processes. The compound is often used in dietary supplements to provide both vitamin C and magnesium, contributing to overall health and well-being.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Magnesium L-ascorbate can be synthesized by reacting L-ascorbic acid with a magnesium source, such as magnesium oxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where L-ascorbic acid is dissolved in water, and the magnesium source is gradually added. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of magnesium oxide or magnesium carbonate to an aqueous solution of L-ascorbic acid under constant stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity. The final product is then filtered, dried, and packaged for use in dietary supplements and other applications.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Magnesium L-ascorbate undergoes several types of chemical reactions, including:
Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, a reversible reaction that plays a role in its antioxidant activity.
Reduction: Dehydroascorbic acid can be reduced back to L-ascorbic acid in the presence of reducing agents.
Substitution: The magnesium ion can participate in substitution reactions, where it is replaced by other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. The reaction typically occurs in aqueous solutions at room temperature.
Reduction: Reducing agents such as glutathione or dithiothreitol can facilitate the reduction of dehydroascorbic acid back to L-ascorbic acid.
Substitution: Metal ion exchange reactions can occur in the presence of chelating agents or competing metal ions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: L-ascorbic acid.
Substitution: Various metal ascorbates, depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (+)-Magnesium L-ascorbate is used as a reducing agent and an antioxidant. Its ability to donate electrons makes it valuable in redox reactions and in protecting other compounds from oxidative damage.
Biology
In biological research, this compound is studied for its role in cellular metabolism and its effects on oxidative stress. It is used to investigate the mechanisms of vitamin C transport and utilization in cells.
Medicine
Medically, this compound is explored for its potential benefits in preventing and treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers. Its dual role in providing vitamin C and magnesium makes it a valuable compound in nutritional therapy.
Industry
In the food and beverage industry, this compound is used as a preservative and a nutrient fortifier. It helps maintain the freshness and nutritional value of products by preventing oxidation.
Wirkmechanismus
(+)-Magnesium L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: L-ascorbic acid donates electrons to neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Enzyme Cofactor: L-ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and other metabolic processes.
Magnesium Role: Magnesium is essential for numerous biochemical reactions, including ATP synthesis, DNA replication, and protein synthesis. It also stabilizes cellular membranes and supports muscle and nerve function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium L-ascorbate: A sodium salt of L-ascorbic acid, used similarly as an antioxidant and a dietary supplement.
Calcium L-ascorbate: A calcium salt of L-ascorbic acid, providing both vitamin C and calcium.
Potassium L-ascorbate: A potassium salt of L-ascorbic acid, used for its antioxidant properties and as a potassium supplement.
Uniqueness
(+)-Magnesium L-ascorbate is unique due to its combination of vitamin C and magnesium, offering the benefits of both nutrients in a single compound. This dual functionality makes it particularly valuable in addressing deficiencies and supporting overall health.
Eigenschaften
Molekularformel |
C12H14MgO12 |
|---|---|
Molekulargewicht |
374.54 g/mol |
IUPAC-Name |
magnesium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1 |
InChI-Schlüssel |
AIOKQVJVNPDJKA-GVKKNTFRSA-L |
Isomerische SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

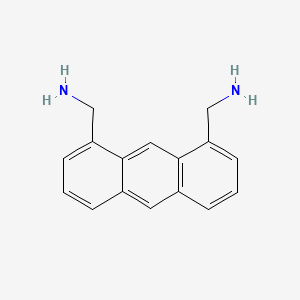
![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
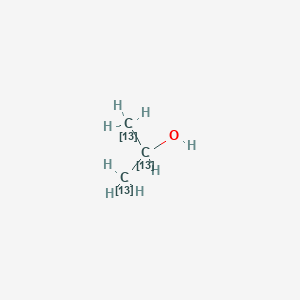
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
